Methyl coenzyme M (ammonium)

Methanogenesis Enzyme Kinetics Methyl-Coenzyme M Reductase

Methyl coenzyme M (ammonium), chemically designated as ammonium 2-(methylthio)ethanesulfonate , is the ammonium salt form of the terminal methyl carrier in methanogenic archaea. Under the catalysis of methyl-coenzyme M reductase (MCR) in the presence of coenzyme B (7-mercaptoheptanoylthreonine phosphate), this compound undergoes reductive cleavage to yield methane and the heterodisulfide CoM-S-S-CoB.

Molecular Formula C3H11NO3S2
Molecular Weight 173.3 g/mol
CAS No. 53501-94-3
Cat. No. B12055143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl coenzyme M (ammonium)
CAS53501-94-3
Molecular FormulaC3H11NO3S2
Molecular Weight173.3 g/mol
Structural Identifiers
SMILESCSCCS(=O)(=O)O.N
InChIInChI=1S/C3H8O3S2.H3N/c1-7-2-3-8(4,5)6;/h2-3H2,1H3,(H,4,5,6);1H3
InChIKeyFSGSBLDVKBYXIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Coenzyme M (Ammonium) CAS 53501-94-3: Core Substrate for Methanogenesis Enzyme Assays and Structural Studies


Methyl coenzyme M (ammonium), chemically designated as ammonium 2-(methylthio)ethanesulfonate , is the ammonium salt form of the terminal methyl carrier in methanogenic archaea. Under the catalysis of methyl-coenzyme M reductase (MCR) in the presence of coenzyme B (7-mercaptoheptanoylthreonine phosphate), this compound undergoes reductive cleavage to yield methane and the heterodisulfide CoM-S-S-CoB [1]. The ammonium salt formulation provides enhanced aqueous solubility relative to alternative salt forms, a practical consideration for in vitro enzymatic studies with methanogen-derived systems.

Why Methyl Coenzyme M (Ammonium) Cannot Be Substituted with Generic Coenzyme M or Alkyl Analogs in MCR-Based Assays


While coenzyme M (2-mercaptoethanesulfonate) serves as the methyl group acceptor in methyltransferase reactions, only the methylated form—methyl coenzyme M—functions as the terminal substrate for MCR in the methane-forming step [1]. Moreover, even closely related alkyl analogs exhibit drastically altered kinetic behavior: ethyl-coenzyme M is processed with less than 1% of the catalytic efficiency of methyl-coenzyme M, while propyl-coenzyme M acts solely as an inhibitor rather than a substrate [2]. The ammonium salt formulation further distinguishes this compound from sodium or other salt variants in terms of solubility and compatibility with buffer systems optimized for methanogenic enzyme assays. Substitution without verification of the specific salt form and methylation state risks invalidating kinetic comparisons and introducing uncontrolled inhibitory artifacts.

Methyl Coenzyme M (Ammonium) CAS 53501-94-3: Quantitative Differentiation Evidence for Procurement Decisions


Catalytic Efficiency of Methyl Coenzyme M vs. Ethyl-Coenzyme M in MCR from Methanothermobacter marburgensis

Ethyl-coenzyme M, the closest alkyl homolog of methyl-coenzyme M, exhibits a catalytic efficiency less than 1% of that observed for methyl-coenzyme M when processed by MCR from Methanothermobacter marburgensis [1]. This quantitative difference establishes methyl-coenzyme M as the uniquely efficient native substrate for MCR, rendering ethyl-substitution unsuitable for any kinetic characterization or activity assay requiring physiologically relevant turnover.

Methanogenesis Enzyme Kinetics Methyl-Coenzyme M Reductase

Turnover Number Comparison: Methyl-CoM vs. Methyl-Seleno-CoM in M. thermoautotrophicum Extracts

In anaerobic cell extracts from Methanobacterium thermoautotrophicum strain ΔH, methyl-seleno-coenzyme M (selenium substitution for sulfur) exhibits a kcat threefold higher than that of methyl-S-coenzyme M, yet the catalytic efficiency (kcat/KM) remains unchanged [1]. This indicates that while selenium substitution accelerates turnover, it does not improve substrate recognition or binding efficiency. The native sulfur-containing methyl-coenzyme M remains the benchmark reference compound against which all analog performance is measured.

Methanogenesis Substrate Analog Steady-State Kinetics

Differential Substrate Affinity Between MCR Isoenzymes I and II from Methanobacterium thermoautotrophicum

The two isoenzymes of MCR in Methanobacterium thermoautotrophicum exhibit distinct Km values for methyl-coenzyme M. MCR I displays a Km for CH3-S-CoM of 0.6-0.8 mM with Vmax approximately 6 μmol·min⁻¹·mg⁻¹, whereas MCR II shows a Km of 1.3-1.5 mM with Vmax approximately 21 μmol·min⁻¹·mg⁻¹ [1]. This differential affinity necessitates the use of methyl-coenzyme M as the probe substrate to distinguish isoenzyme contributions in mixed preparations and to validate which isoform is expressed under specific growth conditions.

Isoenzyme Specificity Methyl-Coenzyme M Reductase Kinetic Characterization

Inhibitor Potency Comparison: Bromoethanesulfonate as Competitive Inhibitor of Methyl-CoM Reduction

Bromoethanesulfonate (BES) functions as a competitive inhibitor of methyl-coenzyme M reduction, achieving 50% inhibition at 7.9 × 10⁻⁶ M (7.9 μM) in M. thermoautotrophicum extracts [1]. This inhibition constant establishes methyl-coenzyme M as the reference substrate against which inhibitor potency is calibrated. Cells that accumulate large internal pools of methyl-coenzyme M via uptake of its precursor HS-CoM are protected from BES inhibition, demonstrating the competitive nature of this interaction [2].

Methanogenesis Inhibition Competitive Inhibition Bromoethanesulfonate

Ammonium Salt Formulation: Solubility and Handling Advantages for In Vitro Assays

Methyl coenzyme M exists in biological systems predominantly in its anionic form, with the sulfonate group contributing to aqueous solubility and reactivity . The ammonium salt (CAS 53501-94-3) provides enhanced dissolution characteristics in standard assay buffers compared to the free acid form, which requires additional pH adjustment for neutral aqueous conditions . This formulation advantage reduces preparation time and improves reproducibility in multi-well enzyme assays and high-throughput screening applications.

Salt Form Selection Aqueous Solubility Assay Compatibility

Methyl Coenzyme M (Ammonium) CAS 53501-94-3: Validated Research and Industrial Application Scenarios


MCR Isoenzyme Discrimination and Kinetic Characterization in Methanogen Biochemistry

The differential Km values of MCR I (0.6-0.8 mM) versus MCR II (1.3-1.5 mM) for methyl-coenzyme M [1] enable researchers to quantify the relative abundance and activity of each isoenzyme in cell extracts from Methanobacterium thermoautotrophicum and related methanogens. This application is essential for studies investigating how growth conditions (H2 partial pressure, temperature, nutrient availability) modulate isoenzyme expression patterns. No alternative substrate reveals this differential affinity; only methyl-coenzyme M (ammonium) permits accurate isoenzyme discrimination in kinetic assays.

Substrate Analog Structure-Activity Relationship (SAR) Studies in Methanogenesis

Methyl-coenzyme M (ammonium) serves as the essential baseline reference compound for evaluating novel substrate analogs of MCR. With established kinetic parameters including kcat = 17 min⁻¹ and KM = 0.1 mM in M. thermoautotrophicum extracts [1], this compound provides the quantitative benchmark against which all analog performance is measured. Comparative studies with ethyl-coenzyme M (>100-fold lower catalytic efficiency) [2] and methyl-seleno-coenzyme M (threefold higher kcat) [1] require the native methyl-coenzyme M as the control substrate to validate assay conditions and enable meaningful cross-study comparisons.

Calibration of Methanogenesis Inhibitors for Environmental Microbiology and Bioenergy Research

Methyl-coenzyme M (ammonium) is the required substrate for characterizing the potency and mechanism of methanogenesis inhibitors such as bromoethanesulfonate (BES), which competitively inhibits methyl-CoM reduction with an IC50 of 7.9 μM [1]. This application is critical for studies targeting methane mitigation in ruminant livestock, anaerobic digesters, and natural wetlands. The availability of methyl-coenzyme M (ammonium) enables reproducible inhibitor screening assays and facilitates the development of next-generation methanogenesis inhibitors with improved selectivity and environmental compatibility.

In Vitro Reconstitution of Methane-Forming Enzyme Systems for Structural and Mechanistic Studies

Methyl-coenzyme M (ammonium) is an indispensable component in fully reconstituted MCR assay systems, which require the combination of methyl-CoM, coenzyme B (HS-CoB), and purified MCR enzyme in an anaerobic environment [1]. The ammonium salt formulation provides consistent dissolution in assay buffers at pH 7.0-7.5, the optimal range for MCR I activity [2]. This application supports crystallographic studies of substrate-bound MCR complexes, spectroscopic investigations of the Ni(I)-F430 catalytic intermediate, and mechanistic dissection of the rate-limiting methane-forming step in archaeal energy metabolism.

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